molecular formula C8H11NO3 B1351791 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 876716-43-7

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1351791
CAS No.: 876716-43-7
M. Wt: 169.18 g/mol
InChI Key: AJVZAQNEJHXULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C8H11NO3 It is a derivative of pyrrolidine, a five-membered lactam ring, and features a cyclopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized via the cyclization of 2-methylenesuccinic acid with cyclopropylamine. The reaction typically involves heating the reactants without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc). The product is then isolated in good yields as a white or cream-tinted crystalline solid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid is not fully understood. it is believed to interact with molecular targets such as GABA receptors and histamine-N-methyl transferase. These interactions may result in various pharmacological effects, including anxiolytic, antiepileptic, and arrhythmogenic activities .

Comparison with Similar Compounds

1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-7-3-5(8(11)12)4-9(7)6-1-2-6/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVZAQNEJHXULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405792
Record name 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876716-43-7
Record name 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.